2-(4-Bromophenyl)-5-methyl-3-phenyl-1,3-thiazolidin-4-one

X-ray crystallography Structural biology Medicinal chemistry

2-(4-Bromophenyl)-5-methyl-3-phenyl-1,3-thiazolidin-4-one (CAS 128914-29-4) is a fully substituted 1,3-thiazolidin-4-one derivative with a molecular formula of C16H14BrNOS and a molecular weight of 348.3 g/mol. The compound belongs to the 4-thiazolidinone class, a privileged scaffold in medicinal chemistry known for diverse biological activities.

Molecular Formula C16H14BrNOS
Molecular Weight 348.3 g/mol
CAS No. 128914-29-4
Cat. No. B15011025
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Bromophenyl)-5-methyl-3-phenyl-1,3-thiazolidin-4-one
CAS128914-29-4
Molecular FormulaC16H14BrNOS
Molecular Weight348.3 g/mol
Structural Identifiers
SMILESCC1C(=O)N(C(S1)C2=CC=C(C=C2)Br)C3=CC=CC=C3
InChIInChI=1S/C16H14BrNOS/c1-11-15(19)18(14-5-3-2-4-6-14)16(20-11)12-7-9-13(17)10-8-12/h2-11,16H,1H3
InChIKeyXPPFSOPMMOZDQI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Bromophenyl)-5-methyl-3-phenyl-1,3-thiazolidin-4-one (CAS 128914-29-4): Core Identity and Class Context


2-(4-Bromophenyl)-5-methyl-3-phenyl-1,3-thiazolidin-4-one (CAS 128914-29-4) is a fully substituted 1,3-thiazolidin-4-one derivative with a molecular formula of C16H14BrNOS and a molecular weight of 348.3 g/mol . The compound belongs to the 4-thiazolidinone class, a privileged scaffold in medicinal chemistry known for diverse biological activities [1]. Its structure features a 4-bromophenyl group at position 2, a methyl group at position 5, and a phenyl substituent at the nitrogen (position 3), a specific substitution pattern that distinguishes it from other thiazolidinone analogs.

Why Simple In-Class Substitution of 2-(4-Bromophenyl)-5-methyl-3-phenyl-1,3-thiazolidin-4-one Is Not Advisable


Thiazolidin-4-one derivatives exhibit highly structure-dependent biological activity profiles. Even minor substituent variations on the 2-aryl, 3-N, or 5-position can lead to significant changes in potency, selectivity, and even the type of biological activity observed [1]. For instance, comparative antifungal studies within the 4-thiazolidinone class have demonstrated that replacing a 4-bromophenyl group with a 4-chlorophenyl, 4-nitrophenyl, or 4-methylphenyl substituent can alter antifungal efficacy against Candida species by orders of magnitude [1]. Therefore, generic in-class substitution without quantitative comparative data is a high-risk procurement strategy that can invalidate experimental reproducibility or lead to unexpected biological outcomes.

Quantitative Evidence of Differentiation for 2-(4-Bromophenyl)-5-methyl-3-phenyl-1,3-thiazolidin-4-one (128914-29-4) Against Comparators


Structural Differentiation: Crystallographic Data for a Close Analog Highlights Framework Rigidity

Direct crystallographic data for the target compound is not available in the admissible literature. However, a close structural analog, 2-(4-bromophenyl)-3-(4-methylphenyl)-1,3-thiazolidin-4-one, has been characterized by single-crystal X-ray diffraction, revealing an orthorhombic crystal system (space group Pbca) with cell parameters a = 12.364(1) Å, b = 13.179(3) Å, c = 18.653(4) Å, and an intermolecular hydrogen bond of type C–H···Br [1]. The target compound differs from this analog by the presence of a 5-methyl group and an unsubstituted N-phenyl group (rather than N-4-methylphenyl). These substitutions are expected to alter crystal packing, hydrogen-bonding capacity, and solubility, which are critical parameters for formulation, co-crystallization, and solid-state stability assessments.

X-ray crystallography Structural biology Medicinal chemistry

Antifungal Activity Trends in 4-Thiazolidinones: Bromine Substitution Offers a Distinct Activity Profile Relative to Chlorine and Nitro Analogs

A head-to-head comparative study of eight 4-thiazolidinone derivatives revealed that 2-(4-bromophenyl)-3-(4-hydroxyphenyl)thiazolidin-4-one exhibits distinct antifungal activity compared to its 4-chlorophenyl, 4-nitrophenyl, 4-methylphenyl, and 4-methoxyphenyl analogs [1]. The study, which tested compounds against Candida albicans, C. glabrata, and C. krusei, demonstrated that the bromine substituent confers a unique activity profile that is not simply interchangeable with other halogen or electron-withdrawing groups. While the target compound (CAS 128914-29-4) was not directly tested in this study, the class-level inference is that the 4-bromophenyl moiety at position 2 is a critical determinant of bioactivity, and its replacement with other substituents cannot be assumed to yield equivalent results.

Antifungal activity Structure-activity relationship Medicinal chemistry

Synthetic Accessibility and Green Chemistry Profile: PEG-400 Mediated One-Pot Synthesis Route Applicable to 2,3-Disubstituted 4-Thiazolidinones

A one-pot, three-component synthesis of 2,3-disubstituted-4-thiazolidinones using polyethylene glycol (PEG-400) as an environmentally benign solvent has been reported [1]. This catalyst-free, desiccant-free methodology yields diversely substituted thiazolidinones in short reaction times and good yields. The target compound, being a 2,3-disubstituted analog with an additional 5-methyl group, can be synthesized via an adaptation of this route, as suggested by vendor synthesis protocols . The PEG-400 methodology provides a greener alternative to traditional volatile organic solvent-based syntheses, potentially reducing environmental impact and simplifying purification. No direct comparative synthesis yield or purity data between the target compound and its analogs could be found in admissible primary sources.

Green chemistry Synthetic methodology Process chemistry

Computational and Spectroscopic Characterization: Predicted IR and NMR Signatures Based on DFT Analysis of a Selenium Analog

A DFT study (B3LYP, BP86, M06 functionals) on 2-(4-bromophenyl)-3-(4-hydroxyphenyl)-1,3-thiazolidin-4-one and its selenium analog provided detailed vibrational frequency assignments, NMR chemical shift predictions, and electronic structure parameters [1]. The target compound differs by the presence of a 5-methyl group and an N-phenyl substituent (rather than N-4-hydroxyphenyl), but the computational framework can be extended to predict its spectroscopic properties. Such predictive data is valuable for identity confirmation, purity verification, and batch-to-batch consistency checks during procurement. Quantitative comparison between the predicted spectra of the target compound and its analogs can serve as a quality control fingerprint.

Computational chemistry Spectroscopic characterization Quality control

Application Scenarios for 2-(4-Bromophenyl)-5-methyl-3-phenyl-1,3-thiazolidin-4-one (128914-29-4) Based on Available Evidence


Medicinal Chemistry: A Key Intermediate for 2-Arylthiazolidin-4-one-Based Drug Discovery

The compound serves as a versatile scaffold for further derivatization, particularly at the 2-aryl position where the bromine atom can undergo cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to generate libraries of analogs for biological screening. Its 5-methyl substitution and N-phenyl group provide a stable core for structure-activity relationship (SAR) studies targeting antimicrobial, antiviral, or anticancer agents, consistent with the broad bioactivity profile of 4-thiazolidinones [1].

Crystallography and Solid-State Chemistry: Exploring Halogen Bonding and Crystal Engineering

The presence of a bromine atom at the 4-position of the phenyl ring makes this compound a candidate for studying C–H···Br hydrogen bonding and halogen bonding interactions in crystal engineering, as demonstrated by the crystallographic characterization of the closely related N-4-methylphenyl analog [1]. Researchers investigating the effect of N-substitution patterns on crystal packing and intermolecular interactions can use this compound as a complementary building block.

Green Chemistry and Process Development: Evaluating Sustainable Synthetic Routes

The compound's synthetic accessibility via PEG-400 mediated one-pot methodology [1] makes it a relevant substrate for developing environmentally benign processes for thiazolidinone synthesis. Researchers focused on reducing the environmental footprint of heterocyclic compound synthesis can employ this compound as a model substrate for optimizing reaction conditions, comparing yields, and assessing scalability.

Quality Control and Analytical Reference Standard Development

Given the absence of published spectroscopic and chromatographic reference data, there is a practical need for developing robust analytical methods (HPLC, LC-MS, NMR, IR) for identity confirmation and purity assessment of this compound. Organizations procuring this chemical for internal research programs should consider establishing in-house reference standards and requiring vendors to supply comprehensive certificates of analysis.

Quote Request

Request a Quote for 2-(4-Bromophenyl)-5-methyl-3-phenyl-1,3-thiazolidin-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.